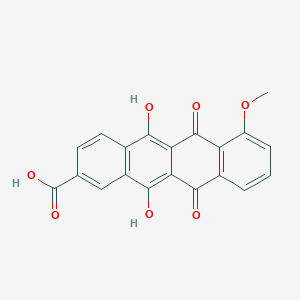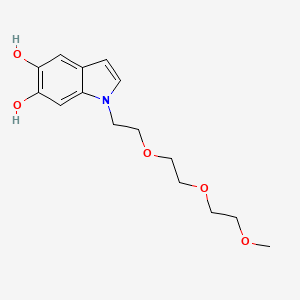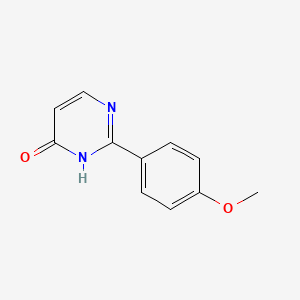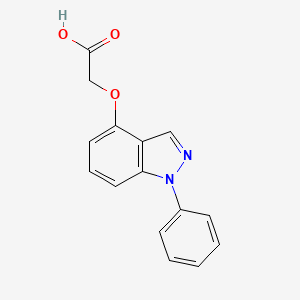![molecular formula C37H25N B12925523 N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine is a compound that has garnered significant attention in the field of organic electronics, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its unique structural features, which include a spirobi[fluorene] core and diphenylamine groups. These structural elements contribute to its excellent thermal stability, high photoluminescence quantum yield, and efficient charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9,9’-spirobi[fluorene] and diphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (argon or nitrogen).
Industrial Production Methods
Industrial production methods for N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2, HNO3, AlCl3
Major Products
Oxidation: Quinones
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine has a wide range of scientific research applications:
Organic Electronics: It is extensively used in OLEDs as a hole transport material due to its high thermal stability and efficient charge transport properties.
Field-Effect Transistors: In organic field-effect transistors (OFETs), it serves as an electron-transport layer, facilitating smooth electron flow.
Biological Applications: Research is ongoing to explore its potential in biological imaging and as a fluorescent probe due to its strong luminescence properties.
Mechanism of Action
The mechanism by which N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid framework that prevents π-π stacking, thereby enhancing its photoluminescence quantum yield. The diphenylamine groups facilitate efficient hole transport by providing a high highest occupied molecular orbital (HOMO) level. This combination of structural features allows the compound to efficiently transport charges and emit light in OLED applications .
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Known for its high thermal stability and efficient hole transport properties.
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine: Used in OLEDs and OPVs for its excellent electron transport capabilities.
Uniqueness
N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine stands out due to its balanced combination of high thermal stability, efficient charge transport, and strong luminescence. These properties make it a versatile material for various applications in organic electronics and beyond .
Properties
Molecular Formula |
C37H25N |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N,N-diphenyl-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C37H25N/c1-3-14-26(15-4-1)38(27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H |
InChI Key |
UYTXMJWSWNRJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


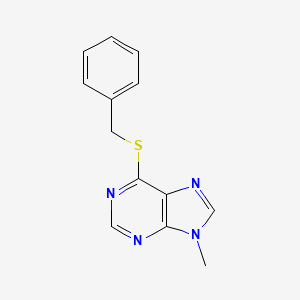
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

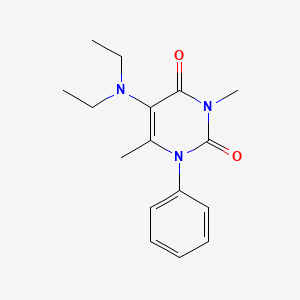
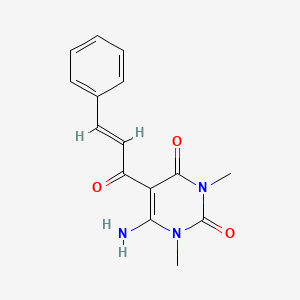
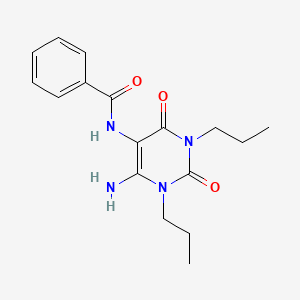
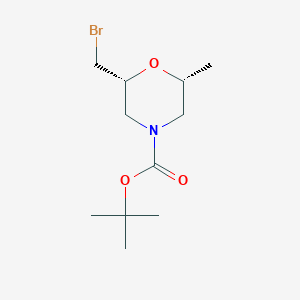
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

